molecular formula C5H9O6P B117704 1-(Phosphonooxy)-2,4-pentanedione CAS No. 157247-71-7

1-(Phosphonooxy)-2,4-pentanedione

Cat. No.: B117704
CAS No.: 157247-71-7
M. Wt: 196.09 g/mol
InChI Key: LRWLMFKDYYVQOB-UHFFFAOYSA-N
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Description

1-(Phosphonooxy)-2,4-pentanedione is a derivative of 2,4-pentanedione (acetylacetone), where one hydrogen atom is substituted with a phosphonooxy (-OPO₃H₂) group. While direct references to this specific compound are absent in the provided evidence, its properties can be inferred from structurally related 2,4-pentanedione derivatives, such as aryl-, nitro-, and fluoro-substituted analogues. The phosphonooxy group likely enables unique applications in coordination chemistry, catalysis, and biochemistry due to its similarity to biologically relevant phosphate moieties .

Properties

CAS No.

157247-71-7

Molecular Formula

C5H9O6P

Molecular Weight

196.09 g/mol

IUPAC Name

2,4-dioxopentyl dihydrogen phosphate

InChI

InChI=1S/C5H9O6P/c1-4(6)2-5(7)3-11-12(8,9)10/h2-3H2,1H3,(H2,8,9,10)

InChI Key

LRWLMFKDYYVQOB-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)COP(=O)(O)O

Canonical SMILES

CC(=O)CC(=O)COP(=O)(O)O

Other CAS No.

157247-71-7

Synonyms

1-(phosphonooxy)-2,4-pentanedione
2,4-dioxopentyl phosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

Substituents on the 2,4-pentanedione backbone significantly influence chemical behavior. Key derivatives include:

2,4-Pentanedione (Parent Compound)
  • Formula : C₅H₈O₂
  • Molecular Weight : 100.12 g/mol
  • Role : A versatile β-diketone used as a chelating agent and precursor in organic synthesis. Reacts with amines and metals to form stable complexes .
1-Phenyl-2,4-Pentanedione (CAS 3318-61-4)
  • Substituent : Phenyl (-C₆H₅)
  • Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • Key Properties :
    • Enhanced electrophilicity due to electron-withdrawing aryl groups.
    • Used in Friedländer synthesis and benzylation reactions, achieving high yields (e.g., 95–98% in benzylation with secondary alcohols) .
1,1,1-Trifluoro-2,4-Pentanedione (CAS 367-57-7)
  • Substituent : Trifluoromethyl (-CF₃)
  • Formula : C₅H₅F₃O₂
  • Molecular Weight : 154.09 g/mol
  • Key Properties :
    • Strong electron-withdrawing effect increases stability against nucleophilic attack.
    • Forms platinum(II) chelates for catalytic applications .
    • Commercial use in pharmaceuticals and pesticides as an intermediate .
1-(2-Nitrophenyl)-2,4-Pentanedione (CAS 61417-31-0)
  • Substituent: 2-Nitrophenyl (-C₆H₄NO₂)
  • Formula: C₁₁H₁₁NO₄
  • Molecular Weight : 221.21 g/mol
  • Key Properties :
    • Nitro group enhances electrophilicity, enabling reactivity in nitration and cyclocondensation studies .
1-(Phosphonooxy)-2,4-Pentanedione
  • Substituent: Phosphonooxy (-OPO₃H₂)
  • Formula (Inferred) : C₅H₉O₆P
  • Molecular Weight (Inferred) : ~196.10 g/mol
  • Key Properties: High acidity (pKa ~1–2 for phosphonooxy groups) improves water solubility. Potential as a ligand for metal ions (e.g., Mn³⁺, Pt²⁺) in catalysis or biomimetic systems . Biologically relevant due to phosphate-like structure, possibly useful in nucleotide analogues .

Comparative Data Table

Compound Substituent Formula Molecular Weight (g/mol) Key Applications/Reactivity
2,4-Pentanedione None C₅H₈O₂ 100.12 Chelation, organic synthesis
1-Phenyl-2,4-pentanedione Phenyl C₁₁H₁₂O₂ 176.21 Benzylation, Friedländer synthesis
1,1,1-Trifluoro-2,4-pentanedione Trifluoromethyl C₅H₅F₃O₂ 154.09 Pharmaceutical intermediates, metal chelates
1-(2-Nitrophenyl)-2,4-pentanedione 2-Nitrophenyl C₁₁H₁₁NO₄ 221.21 Nitration studies, cyclocondensation
This compound Phosphonooxy C₅H₉O₆P ~196.10 Coordination chemistry, biomimetic systems

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